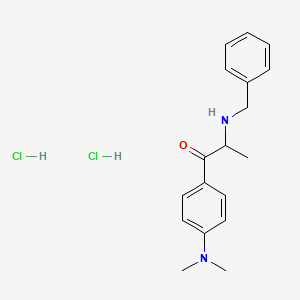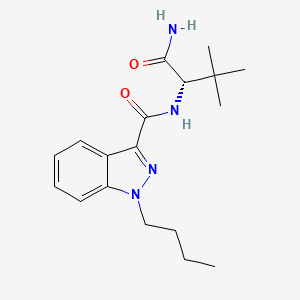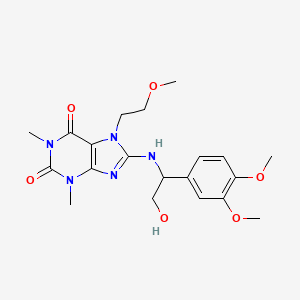![molecular formula C18H26F2N2O B10818934 N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide CAS No. 2752265-46-4](/img/structure/B10818934.png)
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a dimethylamino group, a difluorobenzamide moiety, and a propan-2-yl group. Its unique structure suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the dimethylamino group: This step often involves reductive amination, where a ketone or aldehyde is reacted with dimethylamine in the presence of a reducing agent.
Attachment of the difluorobenzamide moiety: This can be done through an amide coupling reaction, using reagents like EDCI or DCC.
Addition of the propan-2-yl group: This step may involve alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide exerts its effects involves interactions with specific molecular targets. These may include:
Receptor binding: The compound may bind to specific receptors, altering their activity.
Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: The compound could modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide can be compared with similar compounds such as:
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide: Differing by the presence of a methyl group instead of a propan-2-yl group.
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-ethylbenzamide: Differing by the presence of an ethyl group instead of a propan-2-yl group.
Properties
CAS No. |
2752265-46-4 |
|---|---|
Molecular Formula |
C18H26F2N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H26F2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1 |
InChI Key |
PKDZZLVKOGJANU-IAGOWNOFSA-N |
Isomeric SMILES |
CC(C)N([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
CC(C)N(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)
![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)
![9-[4-(3-Chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B10818856.png)
![N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818862.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-(morpholin-3-ylmethoxy)-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818881.png)


![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide](/img/structure/B10818916.png)
![N-[8-(2-chlorophenyl)-4,5-dihydro-[1,3]thiazolo[4,5-h]quinazolin-2-yl]-3-(2-methylpropanoylamino)pyrrolidine-1-carboxamide](/img/structure/B10818919.png)
![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
![(3S)-3-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818941.png)
